

Early Investigations into the Metabolic Effects of Pituitrin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the foundational research conducted in the early 20th century on the metabolic effects of **Pituitrin**, the crude posterior pituitary extract. The document focuses on the initial wave of investigations that sought to elucidate **Pituitrin**'s role in carbohydrate and fat metabolism, laying the groundwork for our modern understanding of neurohypophysial hormones. This guide adheres to a structured format, presenting quantitative data in tabular form for comparative analysis, detailing the experimental protocols of the era, and visualizing the logical frameworks and experimental designs through diagrams.

Core Findings from Early Investigations

Early research into **Pituitrin** revealed a complex and sometimes seemingly contradictory influence on metabolic processes. The primary areas of investigation focused on its effects on blood glucose levels, liver glycogen stores, and respiratory exchange, often in comparison or in conjunction with adrenalin (epinephrine) and insulin.

Effects on Carbohydrate Metabolism

Initial studies consistently demonstrated that administration of **Pituitrin** could induce a state of hyperglycemia. However, the nature of this effect was found to be nuanced, differing from the



hyperglycemic action of adrenalin. Researchers meticulously chronicled the impact on blood sugar and its interplay with other hormonal agents.

The following tables summarize the quantitative findings from key early papers on the effect of **Pituitrin** on blood glucose levels in various animal models and human subjects.

Table 1: Effect of Pituitrin on Blood Sugar in Normal Rabbits

Experime nt	Animal	Dosage of Pituitrin	Time After Injection (minutes)	Blood Sugar (mg/100cc)	Percentag e Change	Reference
Pituitrin Alone	Rabbit 1	1 c.c.	0	118	-	Blotner & Fitz, 1927
30	147	+24.6%				
60	150	+27.1%				
120	136	+15.3%	-			
180	125	+5.9%	-			
Pituitrin Alone	Rabbit 2	1 c.c.	0	125	-	Blotner & Fitz, 1927
30	160	+28.0%				
60	166	+32.8%	_			
120	147	+17.6%	_			
180	133	+6.4%	-			

Data extracted from Blotner, H., & Fitz, R. (1927). THE EFFECT OF INSULIN, **PITUITRIN** AND ADRENALIN ON THE BLOOD-SUGAR LEVEL. Journal of Clinical Investigation, 5(1), 51–61.

Table 2: Antagonistic Action of **Pituitrin** and Adrenalin on Blood Sugar in Rabbits



Experiment	Animal	Dosage	Time After Injection (minutes)	Blood Sugar (mg/100cc)	Reference
Adrenalin Alone	Rabbit	0.5 c.c. (1 in 1000)	0	100	Lambie & Redhead, 1929
30	180				
60	220	_			
120	150	_			
Pituitrin + Adrenalin	Rabbit	1 c.c. Pituitrin + 0.5 c.c. Adrenalin	0	100	Lambie & Redhead, 1929
30	130				
60	150	_			
120	120	_			

Data synthesized from Lambie, C. G., & Redhead, F. A. (1929). The antagonistic action of **pituitrin** and adrenaline upon carbohydrate metabolism with special reference to the gaseous exchange, the inorganic blood-phosphate, and the blood-sugar. The Biochemical journal, 23(4), 608–623.

The methodologies employed in these early studies were foundational and required meticulous execution.

Protocol 1: Determination of Blood Sugar (Blotner & Fitz, 1927)

- Animal Model: Normal, healthy rabbits were used for the experiments.
- Blood Sampling: Blood samples were obtained from the marginal ear vein.
- Blood Sugar Analysis: The method of Hagedorn and Jensen was employed for the determination of blood sugar concentration. This technique involves the precipitation of blood



proteins, followed by the reduction of potassium ferricyanide by the glucose in the filtrate. The amount of unreduced ferricyanide is then determined by iodometric titration.

Procedure: a. A baseline blood sample was taken. b. 1 c.c. of Pituitrin (Parke, Davis & Co. obstetrical) was injected subcutaneously. c. Subsequent blood samples were drawn at 30, 60, 120, and 180 minutes post-injection for blood sugar analysis.

Protocol 2: Investigation of Adrenalin and Pituitrin Antagonism (Lambie & Redhead, 1929)

- Animal Model: Rabbits were utilized for this series of experiments.
- Substance Administration:
 - For adrenalin-only experiments, 0.5 c.c. of a 1 in 1000 solution of adrenalin chloride was administered subcutaneously.
 - For the combined experiment, 1 c.c. of **Pituitrin** was injected subcutaneously, immediately followed by the subcutaneous injection of 0.5 c.c. of 1 in 1000 adrenalin chloride at a different site.
- Blood Sugar Analysis: The Hagedorn-Jensen method was used to quantify blood glucose levels.
- Data Collection: Blood samples were taken at baseline and at regular intervals following the injections to track the glycemic response.

Effects on Liver Glycogen

A crucial aspect of understanding **Pituitrin**'s hyperglycemic effect was to determine its impact on the primary storage depot of glucose, the liver glycogen. Early investigations aimed to discern whether **Pituitrin**, like adrenalin, caused a breakdown of liver glycogen (glycogenolysis).

Table 3: Effect of Pituitary Extract on Liver Glycogen in Fed Rats



Treatment Group	Number of Rats	Average Initial Liver Glycogen (%)	Average Final Liver Glycogen (%)	Average Percentage Decrease	Reference
Control (Saline)	6	4.5	4.2	6.7%	Cope, 1937
Pituitary Extract	8	4.8	2.9	39.6%	Cope, 1937

Data extracted from Cope, O. (1937). The relation of the pituitary to liver glycogen production and utilization. The Journal of physiology, 88(4), 401–416.

Protocol 3: Measurement of Pituitary Extract's Effect on Liver Glycogen (Cope, 1937)

- Animal Model: Well-fed albino rats of a uniform strain were used.
- Experimental Design: a. A bilateral approach was used, where a portion of the liver was
 removed under anesthesia to serve as the control sample for initial glycogen content. b.
 Following the initial biopsy, the animal was injected subcutaneously with either a saline
 solution (control) or a pituitary extract. c. After a set period (e.g., 3 hours), the animal was
 sacrificed, and the remaining liver was removed for final glycogen analysis.
- Glycogen Determination: a. The liver samples were rapidly weighed and placed in hot
 potassium hydroxide solution to digest the tissue and stabilize the glycogen. b. Glycogen
 was precipitated with alcohol. c. The precipitated glycogen was then hydrolyzed to glucose
 by boiling with hydrochloric acid. d. The resulting glucose was measured using a copperreduction method, such as the Shaffer-Hartmann technique.
- Pituitary Extract Preparation: The extract was prepared from fresh beef posterior pituitary glands, ground with sand, and extracted with acidulated water. The extract was then boiled, filtered, and neutralized.

Effects on Respiratory Metabolism



To gain a more holistic view of **Pituitrin**'s metabolic influence, researchers also investigated its effect on the respiratory quotient (R.Q.), the ratio of carbon dioxide produced to oxygen consumed. The R.Q. provides insights into the primary type of fuel being metabolized by the body.

Table 4: Effect of **Pituitrin** on the Respiratory Quotient in a Human Subject

Time	Observation	Oxygen Consumed (c.c./min)	Carbon Dioxide Produced (c.c./min)	Respiratory Quotient (R.Q.)	Reference
10:00 AM	Basal	230	195	0.85	Lambie & Redhead, 1929
10:30 AM	After Pituitrin (1 c.c.)	240	192	0.80	Lambie & Redhead, 1929
11:00 AM	235	188	0.80	Lambie & Redhead, 1929	
11:30 AM	232	183	0.79	Lambie & Redhead, 1929	

Data synthesized from Lambie, C. G., & Redhead, F. A. (1929). The antagonistic action of **pituitrin** and adrenaline upon carbohydrate metabolism with special reference to the gaseous exchange, the inorganic blood-phosphate, and the blood-sugar. The Biochemical journal, 23(4), 608–623.

Protocol 4: Measurement of Respiratory Exchange (Lambie & Redhead, 1929)

 Subject: The experiment was conducted on a human subject in a post-absorptive state (after an overnight fast).



- Gas Collection: The Douglas bag method was used for the collection of expired air over a measured period.
- Gas Analysis: The collected expired air was analyzed for its oxygen and carbon dioxide content using a Haldane gas analysis apparatus.
- Procedure: a. A baseline respiratory exchange measurement was taken to determine the
 basal metabolic rate and R.Q. b. 1 c.c. of **Pituitrin** was injected subcutaneously. c.
 Subsequent collections of expired air were made at intervals to monitor changes in oxygen
 consumption, carbon dioxide production, and the respiratory quotient.

Visualizing Early Experimental Frameworks

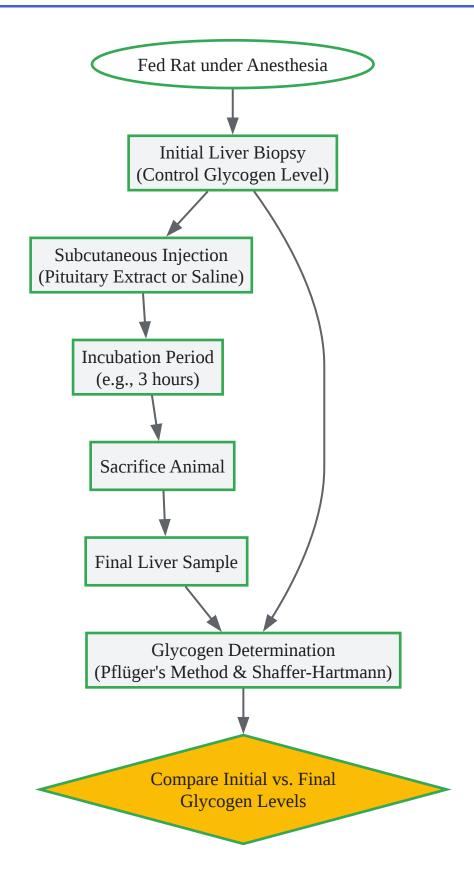
The following diagrams, generated using the DOT language, illustrate the workflow of these pioneering experiments and the logical relationships investigators sought to understand.



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Caption: Workflow for **Pituitrin**'s effect on blood sugar.

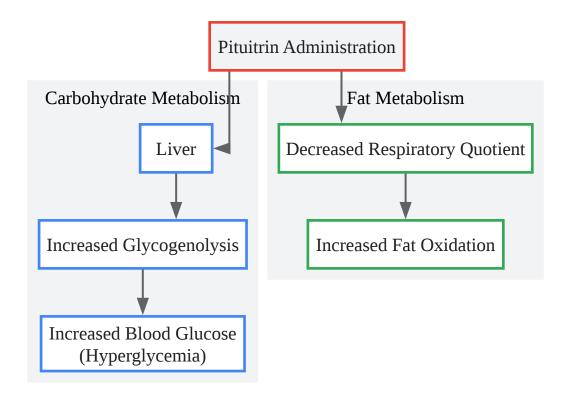




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Caption: Experimental design for liver glycogen analysis.





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Caption: Early hypothesized metabolic actions of Pituitrin.

Conclusion

The early 20th-century investigations into the metabolic effects of **Pituitrin** were instrumental in shaping the nascent field of endocrinology. Through meticulous and often arduous experimental work, researchers established **Pituitrin**'s ability to induce hyperglycemia, likely through the promotion of liver glycogenolysis, and to shift metabolism towards fat utilization, as indicated by a decrease in the respiratory quotient. These foundational studies, with their detailed protocols and quantitative findings, not only provided the initial characterization of a potent metabolic regulator but also highlighted the complex interplay of hormones in maintaining metabolic homeostasis. This guide serves as a testament to their pioneering efforts and a valuable resource for contemporary researchers exploring the intricate signaling pathways governed by neurohypophysial hormones.

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